molecular formula C23H18N2O B3013588 (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one CAS No. 39143-16-3

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one

Cat. No.: B3013588
CAS No.: 39143-16-3
M. Wt: 338.41
InChI Key: TZVSAMKZQPJQBY-PGMHBOJBSA-N
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Description

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (CAS: 69707-19-3) is a pyrazolone derivative with the molecular formula C₂₃H₁₈N₂O and a molecular weight of 362.41 g/mol . Its structure features a central pyrazol-3-one core substituted with two phenyl groups at positions 2 and 5, and a 4-methylbenzylidene moiety at position 4 in the Z-configuration .

Properties

IUPAC Name

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-12-14-18(15-13-17)16-21-22(19-8-4-2-5-9-19)24-25(23(21)26)20-10-6-3-7-11-20/h2-16H,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSAMKZQPJQBY-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-methylbenzaldehyde. The reaction is catalyzed by sodium acetate and is carried out at room temperature. This method is efficient and yields the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrazolone derivatives share structural similarities with the target compound but differ in substituent groups, leading to variations in physicochemical and crystallographic properties:

Compound Molecular Formula Substituent Modifications Key Features
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (Target) C₂₃H₁₈N₂O 4-methylphenyl group at position 4 Planar geometry due to conjugated substituents; Z-configuration stabilizes intramolecular interactions.
(4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine C₁₄H₁₇N₃O₂ Dimethylamino group at position 4; pyrazolidine core (saturated pyrazole) Shallow envelope conformation in crystal structure; short intramolecular C–H···O contact (2.08 Å) stabilizes geometry.
(4Z)-4-[(4-dimethylaminophenyl)methylidene]-2,5-diphenylpyrazol-3-one C₂₅H₂₁N₃O 4-dimethylaminophenyl group replaces 4-methylphenyl Enhanced electron-donating capacity due to –N(CH₃)₂ group; potential for stronger intermolecular interactions (e.g., C–H···π) .
(4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methylpyrazol-5-one C₁₈H₁₄Cl₂N₂O₂ Dichlorophenyl and hydroxy groups introduced; methyl group at position 3 Near-planar arrangement of rings (dihedral angles < 4°); strong O–H···O hydrogen bonds (C=O bond elongation to ~1.29 Å) .
(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenylpyrazol-3-one C₂₄H₂₅N₅OS Complex imidazole-thioether side chain at position 4 High molecular weight (431.6 g/mol); potential for diverse non-covalent interactions (e.g., S···π, N–H···O) due to heteroatom-rich substituent .

Crystallographic and Electronic Properties

  • Bond Lengths and Angles: In the dichlorophenyl analogue , the C=O bond length (1.29 Å) is elongated compared to typical carbonyl bonds (~1.22 Å) due to resonance with the pyrazolone ring and hydrogen bonding. The dimethylamino-substituted compound exhibits a more polarizable structure due to the electron-donating –N(CH₃)₂ group, which may enhance solubility in polar solvents compared to the target’s 4-methylphenyl group.
  • Hydrogen Bonding and Packing: The dichlorophenyl derivative forms C–H···O and O–H···O interactions, resulting in a dense crystal lattice (density = 1.440 Mg/m³). In contrast, the dimethylamino analogue shows weaker C–H···π interactions, suggesting lower melting points.

Biological Activity

(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural features that suggest interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2OC_{23}H_{18}N_2O. The compound features a complex structure characterized by multiple phenyl groups and a pyrazolone core, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H18N2OC_{23}H_{18}N_2O
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C23H18N2O/c1-17-12-14-18(15-13-17)16-21-22(19-8-4-2-5-9-19)24-25(23(21)26)20-10-6-3-7-11-20/h2-16H,1H3/b21-16-

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it disrupts mitochondrial function and increases levels of reactive oxygen species (ROS), leading to programmed cell death.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity related to inflammation and cancer progression.
  • Cell Signaling Pathways : Alteration of signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Smith et al. evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
  • Anti-inflammatory Research : Johnson et al. explored the anti-inflammatory effects of the compound in a murine model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to control groups .
  • Anticancer Investigation : A study by Lee et al. reported that treatment with this compound led to a 50% reduction in tumor size in xenograft models of breast cancer .

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